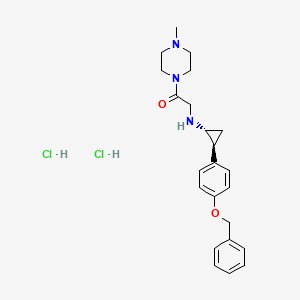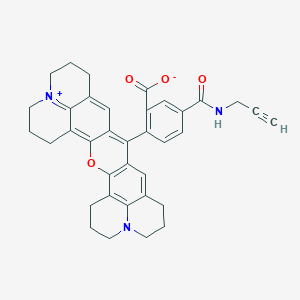
ROX alkyne, 5-isomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
With its quantum yield approaching unity, ROX has become a popular dye for qPCR and microscopy. This bright fluorophore is available as an alkyne for copper-catalyzed Click chemistry reaction. This is a pure 5-isomer of ROX. ROX is prone to oxidation. Therefore, its derivatives should be preferably stored in inert atmosphere.
Applications De Recherche Scientifique
Synthesis and Separation
- Baleeva et al. (2018) discussed the optimized synthesis and separation of ROX and JOE dyes isomers. They demonstrated the applicability of these isomers in the synthesis of corresponding N-(3-azidopropyl)amides, highlighting their significance in dye synthesis and separation techniques (Baleeva, Zagudaylova, & Baranov, 2018).
Chemical Kinetics and Combustion Modeling
- A 1990 study by Miller et al. detailed the role of ROX and similar compounds in chemical kinetics, particularly in combustion modeling. Their research focused on isomerization processes relevant to engine knock in internal combustion engines (Miller, Kee, & Westbrook, 1990).
Photoionization Mass Spectrometry
- Rotavera et al. (2014) used photoionization mass spectrometry to study product formation from R + O2 reactions. They examined isomerization processes and formation of compounds like 2,2,5,5-tetramethyltetrahydrofuran, highlighting the role of ROX in understanding low-temperature autoignition chemistry (Rotavera et al., 2014).
Polyoxymethylene Synthesis
- Mu et al. (2013) synthesized novel branched polyoxymethylene copolymers using ROX, demonstrating its importance in materials science, particularly in the development of polymers with controlled thermomechanical properties (Mu, Mingchen, Jiang, & Wan, 2013).
Cycloaddition in Organic Chemistry
- Grecian and Fokin (2008) explored the cycloaddition of alkynes and nitrile oxides, with an emphasis on isoxazoles synthesis. Their study indicates the versatility of ROX alkynes in facilitating regioselective organic synthesis (Grecian & Fokin, 2008).
Environmental Applications
- Su et al. (2019) investigated the transformation and elimination of ROX using a composite catalyst. This study highlights the environmental applications of ROX in decontamination processes and the recovery of by-products (Su, Cao, Zhao, & Dionysiou, 2019).
Polymerization Catalysts
- Carpentier (2015) described the use of ROX-related complexes as catalysts in the ring-opening polymerization of cyclic esters, emphasizing their role in advanced polymerization techniques (Carpentier, 2015).
Photocatalytic Degradation
- Zheng et al. (2014) studied the photocatalytic degradation of ROX in TiO2 suspension, an important research area in environmental chemistry focusing on the remediation of pollutants (Zheng, Jiang, Cai, Dionysiou, & O’Shea, 2014).
Aerosol Formation and Photooxidation
- Kroll et al. (2005) explored secondary organic aerosol formation from isoprene photooxidation, where ROX compounds played a role in understanding the chemical mechanisms involved (Kroll, Ng, Murphy, Flagan, & Seinfeld, 2005).
Propriétés
Numéro CAS |
2264016-88-6 |
|---|---|
Nom du produit |
ROX alkyne, 5-isomer |
Formule moléculaire |
C36H33N3O4 |
Poids moléculaire |
571.68 |
Nom IUPAC |
N/A |
InChI |
InChI=1S/C36H33N3O4/c1-2-13-37-35(40)23-11-12-24(27(20-23)36(41)42)30-28-18-21-7-3-14-38-16-5-9-25(31(21)38)33(28)43-34-26-10-6-17-39-15-4-8-22(32(26)39)19-29(30)34/h1,11-12,18-20H,3-10,13-17H2,(H-,37,40,41,42) |
Clé InChI |
CVKMZLSPUPLXNQ-UHFFFAOYSA-N |
SMILES |
O=C(NCC#C)C1=CC=C(C(C([O-])=O)=C1)C(C2=CC(CCC3)=C(N3CCC4)C4=C2O5)=C(C=C6CCC7)C5=C8C6=[N+]7CCC8 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
R6G alkyne, 6-isomer |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



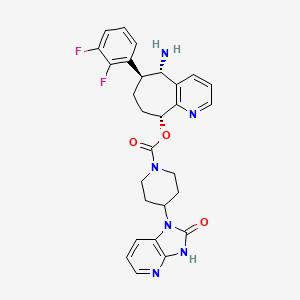
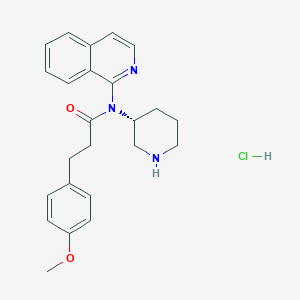
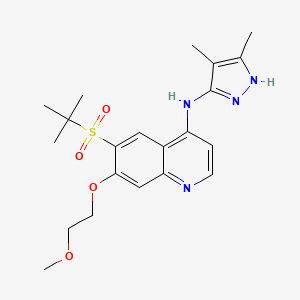
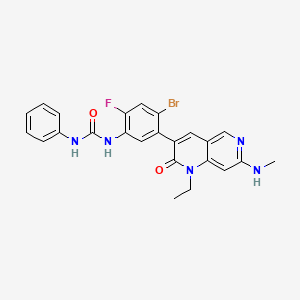
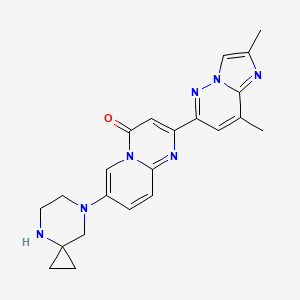
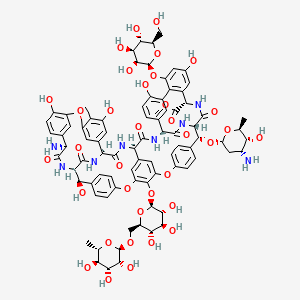
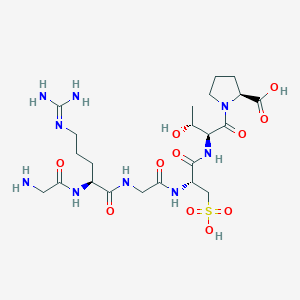
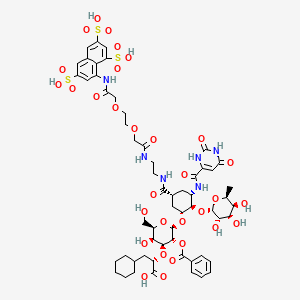
![2-[4,6-difluoro-1-(2-hydroxyethyl)spiro[2H-indole-3,4'-piperidine]-1'-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one](/img/structure/B610497.png)
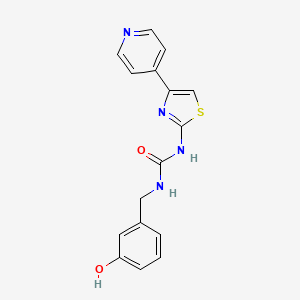
![ethyl N-[2-amino-3-fluoro-4-[[4-(trifluoromethyl)phenyl]methylamino]phenyl]carbamate](/img/structure/B610502.png)
![(3-((3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl)methanol](/img/structure/B610504.png)

